molecular formula C11H14N4O B13489218 2-Amino-4-(1h-indazol-1-yl)butanamide

2-Amino-4-(1h-indazol-1-yl)butanamide

Cat. No.: B13489218
M. Wt: 218.26 g/mol
InChI Key: HAHWSGREPDUJHT-UHFFFAOYSA-N
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Description

2-Amino-4-(1H-indazol-1-yl)butanamide is a compound that features an indazole moiety, which is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(1H-indazol-1-yl)butanamide typically involves the formation of the indazole ring followed by the introduction of the butanamide side chain. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(1H-indazol-1-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted indazole derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-4-(1H-indazol-1-yl)butanamide involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

2-amino-4-indazol-1-ylbutanamide

InChI

InChI=1S/C11H14N4O/c12-9(11(13)16)5-6-15-10-4-2-1-3-8(10)7-14-15/h1-4,7,9H,5-6,12H2,(H2,13,16)

InChI Key

HAHWSGREPDUJHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN2CCC(C(=O)N)N

Origin of Product

United States

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